molecular formula C12H17ClN2O B3337609 1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea CAS No. 71475-41-7

1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea

Cat. No. B3337609
CAS RN: 71475-41-7
M. Wt: 240.73 g/mol
InChI Key: DBBDLJBJSHSEAA-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea, commonly known as terbuthylazine, is a herbicide that is widely used in agriculture to control weeds. It is a member of the triazine family of herbicides, which are known for their broad-spectrum activity and effectiveness against a wide range of weeds.

Mechanism of Action

Terbuthylazine works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the initial step in the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons from the water-splitting complex to the electron transport chain, effectively shutting down photosynthesis and killing the plant.
Biochemical and Physiological Effects:
Terbuthylazine has been shown to have low toxicity to mammals and other non-target organisms. However, it can have negative effects on aquatic organisms if it enters waterways through runoff or leaching. It has also been shown to have a negative impact on soil microorganisms, which can affect soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

Terbuthylazine is a widely used herbicide in agriculture, which has led to a large body of research on its effectiveness and safety. This makes it a useful tool for lab experiments on plant physiology and ecology. However, its use in lab experiments can be limited by its availability and cost, as well as the need for specialized equipment and facilities to handle it safely.

Future Directions

There are several areas of research that could be explored in the future related to terbuthylazine. One area of interest is the development of new formulations and delivery methods that could improve its effectiveness while reducing its impact on non-target organisms. Another area of research is the study of its long-term effects on soil health and nutrient cycling, as well as its potential to accumulate in the environment over time. Finally, there is a need for more research on the potential impacts of terbuthylazine on human health, particularly in areas where it is used heavily in agriculture.

Scientific Research Applications

Terbuthylazine has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective against a wide range of weeds, including both broadleaf and grassy weeds. In addition, it has been found to have low toxicity to non-target organisms, making it a popular choice for weed control in many crops.

properties

IUPAC Name

1-tert-butyl-3-[(3-chlorophenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-12(2,3)15-11(16)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBBDLJBJSHSEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308467
Record name 1-tert-butyl-3-[(3-chlorophenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-3-[(3-chlorophenyl)methyl]urea

CAS RN

71475-41-7
Record name NSC204283
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-butyl-3-[(3-chlorophenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-TERT-BUTYL-3-(3-CHLOROBENZYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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